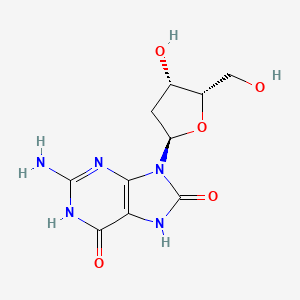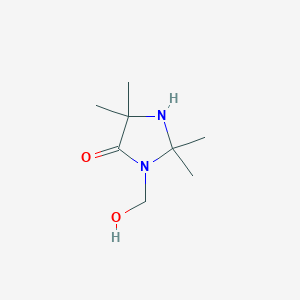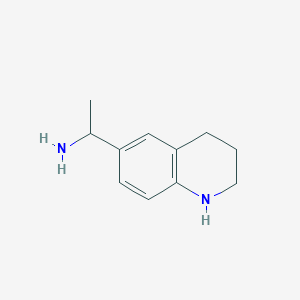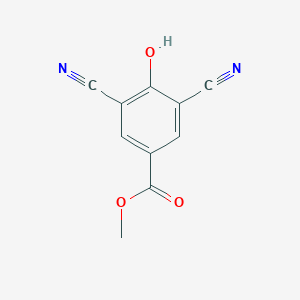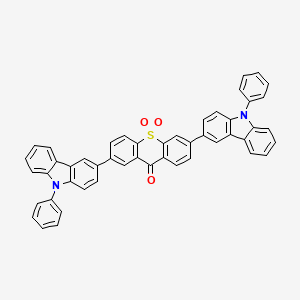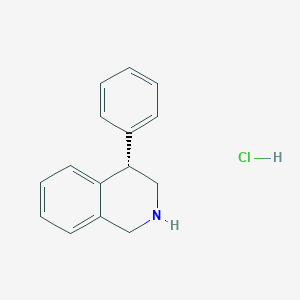
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often used as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The reaction is stereoselective, favoring the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
科学的研究の応用
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
- Memantine
Comparison
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its chiral nature and the specific pharmacological properties it exhibits. Compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride, which are primarily used as mucolytic agents, this compound has broader applications in medicinal chemistry and drug development.
特性
分子式 |
C15H16ClN |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
(4S)-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H/t15-;/m0./s1 |
InChIキー |
YYCOJKPDBCMVPP-RSAXXLAASA-N |
異性体SMILES |
C1[C@H](C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
正規SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


